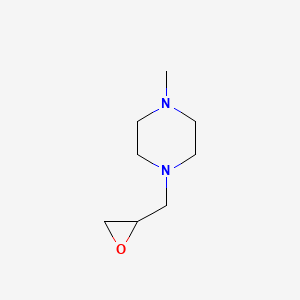

1-Methyl-4-(oxiran-2-ylmethyl)piperazine

Descripción

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery. nbinno.comnih.govmdpi.com It is considered a "privileged scaffold" because its structure is frequently found in biologically active compounds across a wide range of therapeutic areas. researchgate.net Piperazine-containing drugs are prevalent in categories such as antipsychotics, antidepressants, antihistamines, and anticancer agents. nbinno.com

The widespread use of the piperazine moiety is attributed to its favorable physicochemical properties. researchgate.net Its two nitrogen atoms can be functionalized, allowing chemists to fine-tune properties like solubility, basicity, binding affinity, and metabolic stability. nbinno.comresearchgate.net The piperazine ring often improves the pharmacokinetic profile of drug candidates, enhancing their water solubility and oral bioavailability. researchgate.net This versatility makes piperazine derivatives indispensable building blocks in the design of novel therapeutic agents. nbinno.com

Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs

| Therapeutic Area | Example Drug Class | Reference |

| Oncology | Kinase Inhibitors | mdpi.com |

| Psychiatry | Antipsychotics, Antidepressants | nbinno.com |

| Allergy | Antihistamines | nbinno.com |

| Infectious Disease | Antibacterial, Antifungal | researchgate.net |

| Cardiovascular | Anti-anginals | nbinno.com |

Role of Epoxide Functionalities in Organic Synthesis and Biochemical Interactions

Epoxides, also known as oxiranes, are three-membered cyclic ethers. This triangular structure possesses significant ring strain, rendering epoxides highly reactive towards a variety of nucleophiles. This reactivity makes them exceptionally valuable intermediates in organic synthesis. The ring-opening reaction of an epoxide can be initiated by nucleophiles such as amines, alcohols, and thiols, providing a straightforward method for introducing new functional groups and building molecular complexity. researchgate.net

In a biochemical context, the electrophilic nature of epoxides allows them to act as alkylating agents that can form covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. This reactivity is a double-edged sword; while it is the basis for the mutagenic properties of some simple epoxides, it is also harnessed in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. The ability of the epoxide group to react specifically with biological targets is a key area of investigation in chemical biology.

Table 2: Common Nucleophiles in Epoxide Ring-Opening Reactions

| Nucleophile | Resulting Functional Group |

| Water/Hydroxide | Diol |

| Alcohol/Alkoxide | Hydroxy ether |

| Amine | Amino alcohol |

| Thiol/Thiolate | Hydroxy thioether |

| Cyanide | Hydroxy nitrile |

Rationale for Academic Investigation of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine

The academic interest in 1-Methyl-4-(oxiran-2-ylmethyl)piperazine stems from its hybrid structure, which combines the desirable features of both piperazine and epoxide moieties. The molecule serves as a bifunctional chemical tool. The 1-methylpiperazine (B117243) portion provides a scaffold with a high propensity for favorable interactions in biological systems and improved physicochemical properties, such as aqueous solubility.

Simultaneously, the oxirane ring provides a reactive "handle" for further chemical modification. This allows for the covalent attachment of the piperazine scaffold to other molecules of interest or to biological targets. Researchers can utilize this compound as a versatile building block to synthesize more complex molecules for drug discovery programs, such as inhibitors of enzymes like soluble epoxide hydrolase, or to create chemical probes for studying biological pathways. researchgate.netnih.govacgpubs.org The investigation of this compound is driven by its potential to accelerate the synthesis of novel, biologically active agents by providing a pre-functionalized, drug-like scaffold.

Contextualizing 1-Methyl-4-(oxiran-2-ylmethyl)piperazine within Scaffold-Based Research

Scaffold-based research is a prominent strategy in drug discovery where a core molecular structure (the scaffold) with known favorable properties is systematically decorated with different functional groups to create a library of compounds for biological screening. 1-Methyl-4-(oxiran-2-ylmethyl)piperazine is itself a functionalized scaffold, described commercially as a "versatile small molecule scaffold". biosynth.com

In this context, the 1-methylpiperazine core acts as the foundational scaffold, chosen for its proven utility in approved pharmaceuticals. nih.govmdpi.com The attached oxiran-2-ylmethyl group is the reactive vector that allows this scaffold to be easily incorporated into larger, more complex structures through nucleophilic ring-opening reactions. researchgate.net This approach is efficient because it allows researchers to rapidly generate derivatives by reacting the epoxide with various nucleophiles, each potentially leading to a new compound with a distinct biological activity profile. Therefore, 1-Methyl-4-(oxiran-2-ylmethyl)piperazine is a valuable tool in scaffold-based research, enabling the exploration of chemical space around a proven "privileged" core structure.

Table 3: Chemical Properties of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine

| Property | Value | Reference |

| CAS Number | 4122-79-6 | biosynth.com |

| Molecular Formula | C₈H₁₆N₂O | biosynth.com |

| Molecular Weight | 156.23 g/mol | biosynth.com |

| Description | Versatile small molecule scaffold | biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-(oxiran-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9-2-4-10(5-3-9)6-8-7-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPJJZNDTARPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538372 | |

| Record name | 1-Methyl-4-[(oxiran-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-79-6 | |

| Record name | 1-Methyl-4-[(oxiran-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 1 Methyl 4 Oxiran 2 Ylmethyl Piperazine

Established Pathways for Piperazine (B1678402) Core Functionalization

The functionalization of the piperazine core is a cornerstone of medicinal chemistry, with a significant portion of FDA-approved drugs containing this scaffold. chemicalbook.com Traditionally, the focus has been on N-substitution, but recent advancements have enabled the functionalization of the carbon atoms of the piperazine ring. chemicalbook.com

One of the most direct and widely used methods for introducing substituents at the nitrogen atom of piperazine is N-alkylation . This typically involves the reaction of a piperazine derivative with an alkyl halide or a sulfonate ester. In the context of 1-methyl-4-(oxiran-2-ylmethyl)piperazine synthesis, this would involve the reaction of 1-methylpiperazine (B117243) with an epoxide-containing electrophile such as epichlorohydrin (B41342) or a glycidyl (B131873) tosylate. youtube.commdpi.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid formed during the reaction.

Another significant advancement in piperazine functionalization is C-H functionalization . This modern approach allows for the direct modification of the carbon-hydrogen bonds of the piperazine ring, offering a more atom-economical and efficient route to carbon-substituted piperazines. chemicalbook.comelsevierpure.compharmaffiliates.com Methodologies such as photoredox catalysis have emerged as powerful tools for the C-H arylation, vinylation, and alkylation of piperazines. chemicalbook.comeurochemengineering.combiosynth.com These reactions often proceed under mild conditions and exhibit high functional group tolerance. While not a direct route to N-substituted products like 1-methyl-4-(oxiran-2-ylmethyl)piperazine, C-H functionalization techniques are crucial for creating a diverse range of piperazine-based compounds. chemicalbook.compharmaffiliates.com

The table below summarizes some established methods for piperazine core functionalization.

| Functionalization Method | Reagents/Catalysts | Key Features |

| N-Alkylation | Alkyl halides, Sulfonate esters, Base | Direct introduction of substituents at the nitrogen atom. |

| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | Forms a C-N bond via an iminium intermediate. |

| Buchwald-Hartwig Amination | Aryl halides/triflates, Palladium catalyst, Ligand | Forms N-aryl bonds. |

| C-H Functionalization (Photoredox Catalysis) | Iridium or Ruthenium photocatalysts, Light | Direct modification of C-H bonds under mild conditions. chemicalbook.com |

Stereoselective and Regioselective Synthesis of the Oxiran-2-ylmethyl Moiety

The oxiran-2-ylmethyl moiety, also known as a glycidyl group, contains a chiral center, making its stereoselective synthesis a critical aspect for applications where specific enantiomers are required. The regioselectivity of its formation, particularly when starting from precursors like epichlorohydrin, is also of paramount importance.

A common and direct method for introducing the oxiran-2-ylmethyl group onto an amine is the reaction with epichlorohydrin . This reaction proceeds via a nucleophilic substitution where the amine attacks the carbon atom bearing the chlorine, followed by an intramolecular ring-closure to form the epoxide ring. The regioselectivity of the initial nucleophilic attack is generally high for the primary carbon of epichlorohydrin due to steric factors.

For the stereoselective synthesis of the oxiran-2-ylmethyl moiety, several strategies can be employed. One approach is to use chiral epichlorohydrin as the starting material. Optically pure (R)- and (S)-epichlorohydrin can be synthesized through various methods, including enzymatic resolution and asymmetric epoxidation of allyl chloride. Another powerful strategy is the Sharpless asymmetric epoxidation of allylic alcohols, which provides access to enantioenriched epoxides with high predictability and stereocontrol. These chiral epoxides can then be converted to the corresponding glycidyl derivatives.

The regioselective opening of the epoxide ring is another crucial aspect. In the synthesis of 1-methyl-4-(oxiran-2-ylmethyl)piperazine, the reaction between 1-methylpiperazine and epichlorohydrin leads to the desired N-substituted product. The nucleophilic attack of the secondary amine of 1-methylpiperazine primarily occurs at the less sterically hindered carbon of the epoxide precursor, ensuring the correct connectivity.

The following table highlights key strategies for the stereoselective and regioselective synthesis of the oxiran-2-ylmethyl moiety.

| Strategy | Key Features | Example |

| Use of Chiral Epichlorohydrin | Starts with an enantiomerically pure building block. | Reaction of (R)-epichlorohydrin with 1-methylpiperazine. |

| Sharpless Asymmetric Epoxidation | Highly enantioselective epoxidation of allylic alcohols. | Asymmetric epoxidation of allyl alcohol followed by conversion to a glycidylating agent. |

| Kinetic Resolution | Racemic epoxides are resolved by reaction with a chiral catalyst or reagent. | Enzymatic resolution of racemic glycidol. |

| Regioselective N-Alkylation | Controlled nucleophilic attack on an epoxide precursor. | Reaction of 1-methylpiperazine with glycidyl tosylate, where the tosylate is a good leaving group, directing the nucleophilic attack. thieme-connect.de |

Novel Synthetic Routes and Optimized Reaction Conditions for 1-Methyl-4-(oxiran-2-ylmethyl)piperazine

One area of improvement lies in the optimization of the N-alkylation reaction . This includes the screening of different bases, solvents, and reaction temperatures to maximize the yield of the desired mono-alkylated product and minimize the formation of by-products. The choice of the leaving group on the glycidylating agent can also significantly influence the reaction outcome. For instance, using glycidyl tosylate or mesylate can offer advantages over epichlorohydrin in terms of reactivity and milder reaction conditions. thieme-connect.de

Phase-transfer catalysis has emerged as a valuable technique for this type of reaction, particularly when dealing with reactants of differing polarity. A phase-transfer catalyst can facilitate the transfer of the piperazine nucleophile into an organic phase containing the electrophile, thereby accelerating the reaction rate.

Furthermore, flow chemistry offers a modern and efficient platform for the synthesis of such compounds. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and purity. This approach is also amenable to scale-up for industrial production.

The table below presents a comparison of different synthetic conditions for the N-alkylation of piperazines.

| Parameter | Conventional Batch | Optimized/Novel Conditions |

| Solvent | High-boiling point polar solvents (e.g., DMF, DMSO) | Greener solvents (e.g., ethanol, water) or solvent-free conditions. |

| Base | Strong inorganic bases (e.g., NaOH, K₂CO₃) | Milder organic bases or solid-supported bases for easier removal. |

| Catalyst | None | Phase-transfer catalysts, Lewis acids. |

| Temperature | Elevated temperatures | Room temperature or microwave-assisted heating for shorter reaction times. |

| Reaction Time | Several hours to days | Minutes to a few hours. |

Green Chemistry Approaches in the Synthesis of Oxirane-Piperazine Hybrid Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and fine chemicals. For the synthesis of oxirane-piperazine hybrid compounds like 1-methyl-4-(oxiran-2-ylmethyl)piperazine, several green chemistry approaches can be adopted to minimize environmental impact and improve safety.

A key focus is the use of greener solvents . Traditional syntheses often employ volatile and hazardous organic solvents. Replacing these with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis. For instance, the synthesis of 1-methylpiperazine itself has been approached using green and cost-effective methods. google.com

The development of catalytic methods is another important aspect of green chemistry. Using catalysts, especially those that are recyclable and non-toxic, can reduce the amount of waste generated and improve atom economy. For piperazine synthesis, the use of purely organic photoredox catalysts offers a more sustainable alternative to transition-metal catalysts. chemicalbook.com

Energy efficiency is also a consideration. The use of microwave irradiation or ultrasound as energy sources can often reduce reaction times and energy consumption compared to conventional heating methods.

The following table outlines some green chemistry approaches applicable to the synthesis of oxirane-piperazine compounds.

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Deriving starting materials like glycerol (B35011) (a precursor to epichlorohydrin) from biodiesel production. atlantis-press.comgoogle.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with water, ethanol, or ionic liquids. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption. |

| Use of Catalysis | Utilizing recyclable and non-toxic catalysts to minimize waste. |

| Real-time Analysis for Pollution Prevention | Monitoring reaction progress to prevent the formation of by-products. |

Synthesis of Deuterated or Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. wikipedia.orgnih.govscripps.edu The synthesis of deuterated or otherwise labeled analogues of 1-methyl-4-(oxiran-2-ylmethyl)piperazine can provide crucial insights into its formation and biological activity.

Deuterium labeling can be strategically introduced at different positions in the molecule. For instance, deuterated 1-methylpiperazine can be synthesized to trace the fate of the piperazine ring. A common method for this is the use of deuterated methylating agents, such as deuterated iodomethane (B122720) (CD₃I), in the N-methylation of piperazine. chemicalbook.com

Similarly, the oxiran-2-ylmethyl moiety can be labeled . This can be achieved by using deuterated epichlorohydrin as a starting material. Deuterated epichlorohydrin is commercially available or can be synthesized from deuterated precursors. google.com

The choice of the labeling position depends on the specific research question. For example, if the goal is to study the mechanism of the N-alkylation reaction, labeling the carbon atoms of the glycidyl group would be informative. If the focus is on the metabolic stability of the methyl group on the piperazine ring, then a deuterated methyl group would be appropriate.

The table below provides examples of synthetic strategies for preparing labeled analogues.

| Labeled Analogue | Synthetic Strategy | Precursor |

| 1-(Methyl-d₃)-4-(oxiran-2-ylmethyl)piperazine | N-alkylation of piperazine with a glycidylating agent, followed by N-methylation with a deuterated methyl source (e.g., CD₃I). | Piperazine, CD₃I |

| 1-Methyl-4-(oxiran-2-ylmethyl-d₅)piperazine | N-alkylation of 1-methylpiperazine with deuterated epichlorohydrin-d₅. | 1-Methylpiperazine, Epichlorohydrin-d₅ |

| 1-Methyl-4-(oxiran-2-yl-¹³C-methyl)piperazine | Synthesis of ¹³C-labeled epichlorohydrin followed by reaction with 1-methylpiperazine. | ¹³C-labeled starting material for epichlorohydrin synthesis. |

Chemical Reactivity and Derivatization Studies of 1 Methyl 4 Oxiran 2 Ylmethyl Piperazine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in Research Contexts

The high ring strain of the oxirane moiety in 1-Methyl-4-(oxiran-2-ylmethyl)piperazine makes it susceptible to nucleophilic attack, leading to the formation of 2-hydroxypropyl derivatives. This ring-opening reaction is a cornerstone of its synthetic utility.

Aminolysis and Alcoholysis of the Oxirane Ring

The reaction of the oxirane ring with amines (aminolysis) or alcohols (alcoholysis) is a common strategy to introduce new functionalities. In research settings, various amines and alcohols have been used to open the epoxide ring, typically yielding 1-substituted-3-(4-methylpiperazin-1-yl)propan-2-ol derivatives.

For instance, the reaction with various arylpiperazines in propan-2-ol has been reported to proceed by heating the mixture, followed by an extended period at room temperature. mdpi.comresearchgate.net This method has been successfully employed in the synthesis of a range of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl benzoates. mdpi.comnih.gov The general conditions for these reactions involve heating at elevated temperatures (e.g., 70-80°C) for a short duration, followed by stirring at ambient temperature for an extended period to ensure completion. mdpi.comnih.gov

The reaction conditions for the aminolysis of similar oxirane-containing compounds have been optimized to achieve high yields. For example, the reaction of 5-((4-arylpiperazin-1-yl)methyl)-3-(3-(oxiran-2-ylmethoxy)phenyl)-1,3,4-oxadiazole derivatives with aliphatic amines was found to proceed efficiently using potassium carbonate as a base in acetonitrile (B52724) at 90°C. nih.gov

Below is an interactive data table summarizing representative conditions for the nucleophilic ring-opening of oxirane rings in related structures.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Arylpiperazine | propan-2-ol | 80 then rt | 1 then 72 | Not specified | nih.gov |

| Aliphatic amine | Acetonitrile | 90 | 3-8 | 65-94 | nih.gov |

| Arylpiperazine | propan-2-ol | 70 then rt | 1 then 72 | Not specified | mdpi.com |

Chemo- and Regioselectivity in Ring-Opening Processes

The ring-opening of the unsymmetrical oxirane in 1-Methyl-4-(oxiran-2-ylmethyl)piperazine is subject to chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of the nucleophile with the oxirane ring in the presence of the piperazine (B1678402) nitrogens. Given that the piperazine nitrogens are already tertiary amines, their nucleophilicity is somewhat sterically hindered, and under neutral or basic conditions, the highly reactive epoxide is the preferred site of attack.

Regioselectivity concerns which of the two carbons of the oxirane ring is attacked by the nucleophile. The outcome is largely dictated by the reaction conditions.

Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, this is the terminal methylene (B1212753) carbon (C-3 of the propyl chain), leading to the formation of a secondary alcohol. This is the generally observed and desired outcome in the synthesis of 1-substituted-3-(4-methylpiperazin-1-yl)propan-2-ol derivatives.

Under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive species that has partial carbocationic character. The nucleophile then attacks the more substituted carbon atom (the carbon that can better stabilize a positive charge), which would be the internal methine carbon (C-2 of the propyl chain). This would result in the formation of a primary alcohol. However, for synthetic purposes aiming for a consistent product, basic or neutral conditions are typically employed to ensure predictable regioselectivity.

Electrophilic Transformations and Oxidative Processes on the Piperazine Nitrogen

The nitrogen atoms of the piperazine ring are nucleophilic and can react with electrophiles. The N-methyl group makes the two nitrogen atoms electronically and sterically distinct. The nitrogen atom at position 1, bearing the methyl group, is a tertiary amine, as is the nitrogen at position 4, which is attached to the oxiran-2-ylmethyl group.

Common electrophilic transformations include:

N-Oxidation : The tertiary nitrogen atoms can be oxidized to form N-oxides. This transformation can significantly alter the pharmacological profile of a molecule, sometimes converting an active compound into a prodrug. google.com For instance, N-oxides of certain pyridylmethylpiperazine derivatives have been investigated as prodrugs that are converted back to the active parent compounds in vivo. google.comgoogle.com The oxidation of the piperazine nitrogens in 1-Methyl-4-(oxiran-2-ylmethyl)piperazine would likely be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The relative reactivity of the two tertiary nitrogens towards oxidation would depend on steric and electronic factors.

Quaternization : As tertiary amines, the piperazine nitrogens can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and can be used to modify the solubility and biological activity of the molecule. The quaternization of amines is a well-established reaction, and the rate can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. nih.gov

Derivatization for Bioconjugation and Probe Development

The reactive oxirane handle of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine makes it a valuable precursor for the synthesis of molecules intended for bioconjugation and the development of fluorescent probes. The ability of the epoxide to react with nucleophilic functional groups commonly found in biomolecules (e.g., amines, thiols, hydroxyls) allows for the covalent attachment of the piperazine-containing moiety to proteins, nucleic acids, or other biological targets.

Piperazine and its derivatives are frequently incorporated into the structure of fluorescent probes due to their ability to modulate the photophysical properties of fluorophores. nih.gov For example, naphthalimide-based fluorescent probes incorporating a piperazine ring have been shown to be sensitive to pH changes. nih.gov The protonation of the piperazine nitrogen can inhibit photoinduced electron transfer (PET), leading to an increase in fluorescence intensity. nih.gov The oxirane group of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine could be opened by a nucleophilic group on a fluorophore to create such a sensor.

Stability and Degradation Pathways under Controlled Research Conditions

The stability of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine is influenced by the inherent reactivity of its functional groups. Under controlled research conditions, potential degradation pathways include:

Hydrolysis of the Oxirane Ring : In the presence of water, particularly under acidic or basic catalysis, the oxirane ring can undergo hydrolysis to form the corresponding diol, 1-(4-methylpiperazin-1-yl)propane-2,3-diol. The rate of this hydrolysis is dependent on pH and temperature.

Thermal Degradation : Studies on piperazine and its derivatives, often in the context of their use in carbon dioxide capture, have shown that thermal degradation can occur at elevated temperatures (typically above 150°C). utexas.eduresearchgate.netresearchgate.net For piperazine itself, thermal degradation is proposed to proceed through SN2 substitution reactions. utexas.edu The presence of a methyl group on the piperazine ring, as in 1-methylpiperazine (B117243), has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net Therefore, it can be anticipated that 1-Methyl-4-(oxiran-2-ylmethyl)piperazine would also be susceptible to thermal degradation at high temperatures, potentially involving reactions of both the piperazine and oxirane moieties.

Oxidative Degradation : The piperazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen and metal catalysts. utexas.edu Oxidative degradation can lead to the formation of various byproducts, including amides and carboxylates. utexas.edu

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Design and Synthesis of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine Analogues

The synthesis of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine analogues would likely follow established methods for N-alkylation of piperazines. mdpi.com For instance, a common route involves the reaction of 1-methylpiperazine (B117243) with a suitable electrophile like epichlorohydrin (B41342).

General synthetic approaches for N-alkyl piperazine (B1678402) derivatives include:

Nucleophilic Substitution: Reacting a piperazine with an alkyl halide or sulfonate. mdpi.com

Reductive Amination: Condensing a piperazine with an aldehyde or ketone, followed by reduction. mdpi.com

However, specific studies detailing the systematic design of analogues of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine—where, for example, the methyl group is replaced with other alkyl or aryl groups, or the oxirane ring is modified—are not found in the reviewed literature. Data on the yields, purification, and characterization of such a series are absent.

Influence of Piperazine Substitution Patterns on Molecular Recognition

The substitution pattern on a piperazine ring is known to be critical for its interaction with biological targets. museonaturalistico.it The two nitrogen atoms can be substituted to create symmetrically or unsymmetrically disubstituted derivatives, which can significantly modulate pharmacokinetic and pharmacodynamic properties. museonaturalistico.itresearchgate.net For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, the N1-methyl and N4-(oxiran-2-ylmethyl) groups define its specific character.

A hypothetical study on its analogues might explore how varying the N1-substituent impacts target binding. For example, increasing the steric bulk or altering the electronics of the N1-substituent could enhance or diminish affinity for a specific biological target. Research has shown that even small changes, like replacing a methyl group, can significantly alter biological activity. nih.gov However, specific data from molecular recognition or binding affinity assays for a series of such analogues are not available.

Impact of Oxirane Stereochemistry and Reactivity on Biological Interactions (in vitro)

The oxirane (epoxide) ring is a key functional group in 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. It is a reactive electrophile that can undergo nucleophilic attack by biological macromolecules, such as proteins or nucleic acids, leading to covalent modification. This reactivity is often the basis for the biological activity of epoxide-containing compounds.

The stereochemistry of the oxirane ring (i.e., whether it is the (R) or (S)-enantiomer) can be crucial for its biological interactions. Different enantiomers can exhibit different potencies and selectivities due to the stereospecific nature of biological targets like enzyme active sites. nih.gov Studies on related compounds have shown that enantiomeric purity can be critical for therapeutic effect. nih.gov

A thorough investigation would involve synthesizing the individual (R) and (S) enantiomers of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine and evaluating their reactivity and biological effects in separate in vitro assays. Currently, such specific studies and comparative data for this compound are not documented.

Conformational Analysis and Flexibility Studies of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine Derivatives

For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, computational modeling and experimental techniques like NMR spectroscopy would be required to determine the preferred conformation of the piperazine ring and the rotational freedom of the oxiran-2-ylmethyl side chain. Such studies on 2-substituted piperazines have shown that the axial conformation can be preferred in some cases. nih.gov N-methylation can also significantly alter conformational preferences. rcsi.com However, specific conformational analysis and flexibility studies for this particular molecule and its derivatives have not been published.

A hypothetical conformational analysis data table might look like this, but the corresponding data is not available:

| Derivative | Method | Most Stable Conformation | Energy Difference (kcal/mol) |

| 1-Methyl-4-(oxiran-2-ylmethyl)piperazine | DFT B3LYP/6-31G* | Data not available | Data not available |

| 1-Ethyl-4-(oxiran-2-ylmethyl)piperazine | NMR Spectroscopy | Data not available | Data not available |

Pharmacophore Elucidation for Specific In Vitro Research Targets

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to interact with a specific biological target. nih.govmdpi.com

To develop a pharmacophore model for 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, one would first need to identify a specific in vitro biological target against which it or its analogues show activity. Key features would likely include:

A basic nitrogen atom in the piperazine ring (positive ionizable feature).

A hydrogen bond acceptor (the oxygen atom of the oxirane ring).

A hydrophobic region (associated with the alkyl groups).

A ligand-based pharmacophore could be generated from a set of active analogues. nih.gov Alternatively, a structure-based model could be derived from the crystal structure of a target protein in complex with the ligand. mdpi.com As no specific biological target or set of active analogues for 1-Methyl-4-(oxiran-2-ylmethyl)piperazine is reported, no validated pharmacophore model can be presented.

Computational and Theoretical Studies of 1 Methyl 4 Oxiran 2 Ylmethyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. These calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, the lone pair electrons on the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the oxirane ring are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed around the electrophilic carbon atoms of the oxirane ring, which are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the hydrogen atoms and the carbons of the oxirane ring.

Furthermore, quantum chemical calculations can be used to determine various reactivity descriptors. researchgate.net These descriptors, such as absolute hardness (η) and chemical potential (μ), provide quantitative measures of the molecule's stability and reactivity. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins or nucleic acids. nih.govresearchgate.net These simulations can reveal the dynamic behavior of the compound within a binding site, the stability of the compound-biomolecule complex, and the key intermolecular interactions that govern binding. nih.gov

In a typical MD simulation, the compound is placed in a simulation box containing the target biomolecule and solvent molecules (usually water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a specific period. nih.gov This allows for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov

Analysis of MD simulation trajectories can provide valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the compound within the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that interact with the compound.

Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds formed between the compound and the biomolecule, which are crucial for binding affinity.

Binding Free Energy Calculations: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area), the binding affinity of the compound can be estimated.

MD simulations have been successfully used to study the interactions of various piperazine-containing compounds with their biological targets, providing a basis for understanding how 1-Methyl-4-(oxiran-2-ylmethyl)piperazine might behave in a similar context. researchgate.netbiorxiv.org

Docking and Scoring Methodologies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule like 1-Methyl-4-(oxiran-2-ylmethyl)piperazine might bind to the active site of a target protein. nih.govresearchgate.net

The process involves two main steps:

Sampling: A large number of possible conformations of the ligand within the protein's binding site are generated.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the conformations are ranked based on their scores. researchgate.net

Various docking algorithms and scoring functions are available, each with its own strengths and weaknesses. The choice of docking program and scoring function can significantly impact the accuracy of the prediction. For piperazine-based compounds, docking studies have been employed to identify potential biological targets and to understand the structural basis of their activity. biorxiv.orgnih.gov

The output of a docking study includes the predicted binding pose of the ligand and a docking score, which is an estimate of the binding affinity. impactfactor.org These results can be used to:

Identify key amino acid residues in the protein's active site that interact with the ligand.

Understand the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Prioritize compounds for experimental testing.

Table 2: Hypothetical Docking Results of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine with a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Docking Score | -8.5 kcal/mol | An estimate of the binding affinity; more negative values indicate stronger binding. |

| Interacting Residues | Asp129, Tyr334, Phe290 | Amino acids in the binding pocket that form key interactions with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, QSAR modeling can be a valuable tool for optimizing its structure to enhance a desired biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities is required. For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, this would involve synthesizing and testing a series of analogues.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors. openpharmaceuticalsciencesjournal.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A validated QSAR model can be used to predict the biological activity of new, unsynthesized analogues of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, thereby guiding the design of more potent compounds while reducing the need for extensive synthesis and testing. nih.gov

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netbiorxiv.org This approach can be applied to design and screen virtual libraries of analogues of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine to identify new compounds with improved properties. easychair.org

The process typically involves the following steps:

Virtual Library Design: A large, diverse library of virtual compounds is created by systematically modifying the structure of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. This can be done by adding, removing, or substituting different functional groups.

High-Throughput Docking: The entire virtual library is then docked into the binding site of a target protein using high-throughput docking algorithms. biorxiv.org

Filtering and Prioritization: The docked compounds are filtered based on various criteria, such as docking score, predicted binding mode, and drug-likeness properties (e.g., Lipinski's rule of five). mdpi.com The top-ranked compounds are then prioritized for synthesis and experimental evaluation.

This approach allows for the rapid exploration of a vast chemical space, significantly accelerating the discovery of new lead compounds. For piperazine-based inhibitors, virtual screening has proven to be a successful strategy for identifying novel and potent molecules. researchgate.netbiorxiv.org

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification (Research Context)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a critical tool for the analysis of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the identification of metabolites and adducts in complex biological or chemical matrices.

In a research context, electrospray ionization (ESI) in positive ion mode is typically employed, which would readily protonate the basic nitrogen atoms of the piperazine (B1678402) ring, yielding a strong signal for the molecular ion [M+H]⁺. The expected exact mass of this ion would be calculated to several decimal places, which HRMS instruments like Orbitrap or TOF analyzers can verify.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments are used to elucidate the structure through fragmentation analysis. The fragmentation of piperazine analogues is well-documented and typically involves cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the ring nitrogens. xml-journal.net For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, characteristic fragmentation pathways would include:

Piperazine Ring Opening: A common pathway involving the cleavage of C-N bonds within the piperazine ring, leading to a series of characteristic fragment ions. xml-journal.net

Loss of the Oxirane Moiety: Cleavage of the C-N bond between the piperazine ring and the oxiran-2-ylmethyl side chain.

Formation of Key Fragment Ions: The most stable fragments are often those containing the charged piperazine ring. A prominent peak is expected at m/z 99.09, corresponding to the [C₅H₁₁N₂]⁺ fragment (the 1-methylpiperazine (B117243) cation) resulting from the cleavage of the bond to the side chain. Another expected fragment would be observed at m/z 57.06, corresponding to the oxiranylmethyl cation [C₃H₅O]⁺.

In metabolic studies, HRMS is invaluable for identifying biotransformations. Expected metabolic pathways for this compound would include N-demethylation, oxidation of the piperazine ring, and opening of the epoxide ring to form a diol, which could be further conjugated. HRMS can detect the mass shifts corresponding to these metabolic changes with high precision.

Table 1: Predicted HRMS Fragmentation Data for [C₈H₁₆N₂O+H]⁺

| Predicted m/z | Formula of Fragment | Description |

|---|---|---|

| 157.1335 | [C₈H₁₇N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 99.0917 | [C₅H₁₁N₂]⁺ | Cleavage of N-CH₂ bond, formation of 1-methylpiperazine cation |

| 83.0862 | [C₅H₁₁N]⁺ | Fragment from piperazine ring cleavage |

| 70.0651 | [C₄H₈N]⁺ | Fragment from piperazine ring cleavage |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, multi-dimensional (2D) techniques are essential for unambiguous assignment and conformational analysis.

¹H NMR: The proton spectrum is expected to show distinct signals for the N-methyl group (a singlet), the piperazine ring protons (complex multiplets), and the protons of the oxiran-2-ylmethyl side chain (a set of multiplets). The protons on the piperazine ring are diastereotopic and would likely appear as complex, overlapping multiplets in the 2.3-2.8 ppm range. The protons of the CH₂ and CH groups of the side chain would appear further downfield.

¹³C NMR: The carbon spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts can be predicted based on analogous structures. muni.cz

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³JHH), confirming the connectivity within the piperazine ring and the oxiran-2-ylmethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connection of the N-methyl group to N1 and the oxiran-2-ylmethyl group to N4 of the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could help determine the preferred conformation of the piperazine ring (which is expected to be a chair conformation) and the relative orientation of the substituents. nih.govstrath.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.29 (s) | ~46.1 |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.45 (m) | ~55.1 |

| Piperazine CH₂ (adjacent to N-side chain) | ~2.60 (m) | ~53.5 |

| N-CH₂ (side chain) | ~2.50 (m) | ~61.0 |

| CH (oxirane) | ~3.10 (m) | ~50.8 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. These techniques are particularly useful for real-time monitoring of its synthesis.

FTIR Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C-H, C-N, and C-O bond vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. dergipark.org.tr

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds in the piperazine ring would be found in the 1100-1250 cm⁻¹ range.

Epoxide Vibrations: The characteristic vibrations of the oxirane ring are key for identification. The asymmetric ring stretch (C-O-C) typically appears around 1250 cm⁻¹, with other ring deformation modes appearing near 950-810 cm⁻¹ and 840-750 cm⁻¹. The presence of these bands confirms the integrity of the epoxide ring.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for symmetric vibrations that are weak in the IR spectrum. The symmetric breathing mode of the epoxide ring, for instance, often gives a strong Raman signal.

In a reaction monitoring context, the disappearance of reactant peaks (e.g., the N-H stretch of 1-methylpiperazine if it were a reactant) and the appearance of characteristic product peaks (especially the epoxide ring vibrations) can be tracked over time to determine reaction completion.

Table 3: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2970-2940 | -CH₃, -CH₂- | Asymmetric C-H Stretch |

| 2850-2800 | -CH₃, -CH₂- | Symmetric C-H Stretch |

| 1470-1440 | -CH₂- | C-H Scissoring |

| ~1250 | C-O-C | Asymmetric Epoxide Ring Stretch |

| 1150-1100 | C-N | C-N Stretch |

X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, obtaining a suitable single crystal would allow for unambiguous confirmation of its molecular geometry.

Based on studies of numerous piperazine derivatives, the six-membered piperazine ring is expected to adopt a stable chair conformation. strath.ac.ukwikipedia.org In this conformation, substituents on the nitrogen atoms can occupy either axial or equatorial positions. The bulkier oxiran-2-ylmethyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance.

A crystal structure analysis would reveal:

Conformation: Definitive proof of the chair conformation of the piperazine ring.

Bond Parameters: Precise measurements of all bond lengths and angles.

Stereochemistry: The absolute configuration of the chiral center in the oxirane ring if a single enantiomer crystallizes or if a chiral space group is observed.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions such as van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds.

Furthermore, the presence of basic nitrogen atoms makes this compound a candidate for co-crystal formation with appropriate co-formers (e.g., dicarboxylic acids), which could be explored to modify its physical properties. X-ray crystallography would be the primary tool for characterizing such co-crystals.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of research samples of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine and for separating its stereoisomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) is the standard method for determining the chemical purity. A UV detector would be suitable for detection, although the compound lacks a strong chromophore. Detection at lower wavelengths (~200-210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be effective.

Stereoisomer Separation: The compound contains a chiral center at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers, (R)- and (S)-1-Methyl-4-(oxiran-2-ylmethyl)piperazine. Separating these enantiomers is crucial for stereoselective synthesis or biological evaluation. Chiral HPLC is the most common technique for this purpose. nih.gov This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. csfarmacie.czresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of chiral epoxides and amines. researchgate.net The separation would typically be performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode. The development of such a method is a key step in providing enantiomerically pure material for further research.

Applications of 1 Methyl 4 Oxiran 2 Ylmethyl Piperazine As a Research Tool

Development as a Lead Compound for Pre-Clinical Drug Discovery Programs

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas. nih.govjocpr.comdntb.gov.ua Its presence can favorably influence the physicochemical properties of a molecule, such as solubility and oral bioavailability. scilit.com The N-methylpiperazine group, in particular, is often introduced into drug candidates to improve water solubility and/or target affinity. researchgate.net

1-Methyl-4-(oxiran-2-ylmethyl)piperazine serves as an excellent starting point, or lead compound, for drug discovery programs due to its inherent structural features. The N-methylpiperazine core provides a validated anchor for biological activity, while the reactive oxirane ring offers a convenient chemical handle for diversification. Medicinal chemists can exploit the epoxide's reactivity to generate large libraries of derivatives through ring-opening reactions with various nucleophiles (e.g., amines, thiols, alcohols). This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

For instance, research into new anti-inflammatory agents has involved the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine moiety. nih.gov In these syntheses, molecules containing an oxirane ring are reacted with piperazine intermediates to create the final products, which have shown potent anti-inflammatory activities, in some cases comparable to indomethacin. nih.gov This highlights a common strategy where the epoxide functionality is used to link a biologically active core (like piperazine) to another pharmacophore, generating novel chemical entities for preclinical evaluation.

Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Oncology | Kinase Inhibitors (e.g., Imatinib, Ponatinib) nih.gov |

| Psychiatry | Antipsychotics, Antidepressants (e.g., Clozapine, Vortioxetine) nih.gov |

| Neurology | Anxiolytics, Antimigraine agents (e.g., Buspirone) nih.govsilae.it |

| Allergy | Antihistamines (e.g., Cyclizine, Meclizine) chemicalbook.com |

| Infectious Diseases | Antivirals, Antibacterials (e.g., Indinavir, Ciprofloxacin) jocpr.com |

Utilization in Chemical Biology as a Molecular Probe for Target Identification

A key challenge in drug discovery and chemical biology is the identification of the biological targets through which a small molecule exerts its effects. Molecular probes are essential tools for this purpose. 1-Methyl-4-(oxiran-2-ylmethyl)piperazine possesses the necessary features to be developed into such a probe. Its utility lies in the electrophilic nature of the oxirane ring, which can form a stable, covalent bond with nucleophilic amino acid residues on proteins.

This process, known as covalent labeling, can be used in activity-based protein profiling (ABPP) to identify enzyme targets in complex biological systems. The piperazine moiety can be tailored to direct the molecule to a specific class of proteins, while the epoxide acts as a "warhead" to permanently tag the target. Once the target protein is covalently labeled, it can be isolated and identified using proteomic techniques. nih.gov The irreversible nature of the bond facilitates the enrichment and subsequent identification of even low-abundance protein targets.

While specific studies detailing the use of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine as a molecular probe are not prominent, its structure is analogous to other reactive probes used in proteomics. The principle involves leveraging the reactivity of functional groups like epoxides to map protein interactions and identify novel drug targets.

Table 2: Potential Protein Nucleophiles for Covalent Labeling by an Epoxide Ring

| Amino Acid Residue | Nucleophilic Group |

| Cysteine | Thiol (-SH) |

| Histidine | Imidazole ring |

| Lysine | Epsilon-amino group (-NH₂) |

| Serine | Hydroxyl group (-OH) |

| Aspartate / Glutamate | Carboxyl group (-COOH) |

Role as a Building Block in Complex Chemical Synthesis

Beyond its direct biological applications, 1-Methyl-4-(oxiran-2-ylmethyl)piperazine is a valuable bifunctional building block for organic synthesis. biosynth.com It provides chemists with a pre-formed N-methylpiperazine unit and a versatile epoxide ring in a single molecule. The N-methylpiperazine moiety is a common feature in many pharmaceuticals, and incorporating it using this building block can significantly shorten synthetic routes. nih.govchemicalbook.com

The primary utility of this compound in synthesis comes from the predictable reactivity of the epoxide ring. It can undergo nucleophilic ring-opening reactions under a variety of conditions (acidic or basic) to introduce a wide array of functional groups. This reaction stereospecifically generates a 1,2-aminoalcohol linkage, a common structural motif in biologically active compounds. The ability to react the epoxide with different nucleophiles allows for the construction of complex molecules with diverse functionalities. For example, reaction with an amine yields a diamino alcohol, while reaction with a thiol yields a thioamino alcohol. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Table 3: Synthetic Transformations via Epoxide Ring-Opening

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | Benzylamine | 1-(Piperazin-1-yl)-3-(benzylamino)propan-2-ol |

| Thiol | Thiophenol | 1-(Piperazin-1-yl)-3-(phenylthio)propan-2-ol |

| Alcohol/Phenol | Phenol | 1-(Piperazin-1-yl)-3-phenoxypropan-2-ol |

| Azide | Sodium Azide | 1-Azido-3-(piperazin-1-yl)propan-2-ol |

| Cyanide | Sodium Cyanide | 4-Hydroxy-5-(piperazin-1-yl)pentanenitrile |

Applications in Material Science and Polymer Chemistry (e.g., Cross-linking Agents)

In the fields of material science and polymer chemistry, molecules that can form or modify polymer chains are of great interest. 1-Methyl-4-(oxiran-2-ylmethyl)piperazine can function both as a monomer for polymerization and as a cross-linking agent for existing polymer networks.

As a monomer, the epoxide ring can undergo ring-opening polymerization to form polyethers. This polymerization can be initiated by cationic or anionic catalysts. The resulting polymer would feature a polyether backbone with pendant N-methylpiperazine side chains. These side chains could impart specific properties to the material, such as increased hydrophilicity, pH-responsiveness, or the ability to chelate metal ions. The synthesis and polymerization of structurally similar monomers, such as 4-(oxiran-2-ylmethyl)morpholine, have been reported, demonstrating the feasibility of this approach. researchgate.net

Furthermore, the bifunctional nature of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine makes it an effective cross-linking agent or curing agent, particularly for epoxy resins or polymers containing reactive groups like carboxylic acids or amines. The epoxide can react with a functional group on one polymer chain, while the piperazine nitrogen can react with a group on an adjacent chain, creating a stable covalent link between them. This cross-linking process is fundamental to the formation of thermosetting plastics, enhancing the mechanical strength, thermal stability, and chemical resistance of the final material. ontosight.ai

Table 4: Potential Roles in Polymer Science

| Application | Mechanism | Potential Outcome |

| Monomer | Ring-opening polymerization of the epoxide. | Functionalized polyether with piperazine side chains. |

| Cross-linking Agent | Reaction of epoxide and piperazine with polymer chains. | Increased polymer network density, improved thermal and mechanical properties. |

| Curing Agent | Hardening of epoxy resins. | Formation of a rigid, thermoset material. |

| Polymer Modifier | Grafting onto existing polymers. | Introduction of basic, hydrophilic piperazine groups onto a polymer backbone. |

Design of Affinity Reagents and Chemical Sensors

Affinity reagents are molecules designed to bind selectively to a specific target, used for purification (e.g., affinity chromatography) or detection. Chemical sensors are devices that translate a chemical interaction into a measurable signal. 1-Methyl-4-(oxiran-2-ylmethyl)piperazine serves as a suitable scaffold for creating both.

To design an affinity reagent, the piperazine ring can be further functionalized to incorporate a specific recognition element—a group that has a high affinity for the target molecule (e.g., a protein or a metal ion). The epoxide group then provides a means for covalent immobilization of the entire affinity ligand onto a solid support, such as agarose (B213101) beads or a silica (B1680970) surface. This is a crucial step in creating affinity chromatography columns for purifying biological molecules. The use of N-methylpiperazine to prepare resin-anchored catalysts is a related application that demonstrates this principle of immobilization. chemicalbook.com

Similarly, for chemical sensor design, the functionalized piperazine can act as the analyte-recognition site. This recognition event (e.g., binding of a metal ion) could induce a change in the molecule's properties. The epoxide group would be used to attach the molecule to the surface of a transducer (e.g., an electrode or an optical fiber). When the analyte binds to the piperazine-based receptor, the transducer detects the resulting change and generates a signal, allowing for quantitative detection of the analyte.

Table 5: Hypothetical Design of an Affinity Reagent

| Component | Function | Implementation using the Scaffold |

| Solid Support | Inert matrix for immobilization. | Agarose beads, silica gel, polymer membrane. |

| Linker/Spacer Arm | Connects ligand to support, reduces steric hindrance. | The -CH₂-CH(OH)-CH₂- chain formed after epoxide opening. |

| Ligand | Binds specifically to the target molecule. | A recognition moiety attached to the piperazine nitrogen. |

| Immobilization Chemistry | Covalently attaches the ligand to the support. | Reaction of the epoxide ring with functional groups on the support surface. |

Future Research Directions and Unresolved Questions

Exploration of Undiscovered Reactivity and Biological Functionalities

Currently, there is a lack of published studies detailing the specific reactivity and biological profile of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. The presence of a reactive epoxide ring and a nucleophilic piperazine (B1678402) core suggests a wide range of potential chemical transformations and biological interactions that remain unexplored. Future research should focus on systematically investigating its reactivity with various nucleophiles and electrophiles to understand its stability and potential as a synthetic building block.

Furthermore, comprehensive biological screening is necessary to uncover any potential therapeutic activities. nih.govresearchgate.net Given that the piperazine scaffold is a common feature in many biologically active compounds, it is plausible that 1-Methyl-4-(oxiran-2-ylmethyl)piperazine could exhibit interesting pharmacological properties. researchgate.netnih.gov High-throughput screening against a diverse panel of biological targets, including enzymes and receptors, could reveal currently unknown functionalities. nih.govresearchgate.net

Integration into Advanced In Vitro Biological Models for Complex Pathway Studies

The application of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine in advanced in vitro biological models, such as 3D cell cultures or organ-on-a-chip systems, has not been reported. The development of such studies would be contingent on the discovery of specific biological activities as mentioned in the previous section. Should the compound demonstrate a particular biological effect, its integration into these complex models could help elucidate its mechanism of action and its impact on cellular pathways in a more physiologically relevant context. For instance, if it were found to have anti-cancer properties, its effects on tumor spheroids could be investigated. mdpi.com

Development of Advanced Synthetic Strategies for Scalable Research Production

While general methods for the synthesis of piperazine derivatives and epoxides are well-established, specific, optimized, and scalable synthetic routes for 1-Methyl-4-(oxiran-2-ylmethyl)piperazine are not detailed in the scientific literature. organic-chemistry.orgnih.gov Future research in this area would be crucial to enable broader investigation of its properties and potential applications. Key areas for development would include:

Stereoselective Synthesis: Developing methods to produce enantiomerically pure forms of the compound, which is critical for studying its biological activity, as different stereoisomers can have vastly different pharmacological effects. mdpi.comyoutube.com

Process Optimization: Improving reaction conditions to maximize yield, reduce the use of hazardous reagents, and simplify purification processes, making the synthesis more cost-effective and environmentally friendly for large-scale production. nih.gov

Flow Chemistry: Exploring the use of continuous flow reactors for a safer, more efficient, and scalable synthesis. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Epoxidation | Access to single enantiomers | Catalyst development and optimization |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials | Identification of suitable precursors |

| Process Intensification | Increased efficiency and safety | Adaptation of batch processes to flow chemistry |

Addressing Challenges in Stereocontrol for Therapeutically Relevant Analogues

The stereochemistry of the oxiran-2-ylmethyl group is a critical factor that would influence the biological activity of any potential therapeutic analogues of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine. However, there are no published studies that address the challenges of stereocontrol in the synthesis of this specific compound or its derivatives. Future research would need to focus on developing synthetic methods that allow for the precise control of the stereocenter on the epoxide ring. This would likely involve the use of chiral catalysts or chiral starting materials to achieve high diastereoselectivity and enantioselectivity. mdpi.comamanote.com Overcoming these challenges would be essential for any structure-activity relationship (SAR) studies aimed at developing therapeutically relevant analogues.

Interdisciplinary Approaches for Novel Research Tool Development

Given the lack of established applications for 1-Methyl-4-(oxiran-2-ylmethyl)piperazine, its potential as a novel research tool remains to be explored. An interdisciplinary approach, combining organic synthesis, chemical biology, and materials science, could uncover new uses for this compound. For example, the reactive epoxide handle could be used for bioconjugation, attaching the piperazine moiety to proteins or other biomolecules to probe biological processes. The piperazine core, a "privileged scaffold" in medicinal chemistry, could also be functionalized to create libraries of compounds for drug discovery screening. nih.govrsc.org The development of such tools would be a long-term goal, contingent on a much deeper understanding of the fundamental chemistry and biology of this specific molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.